molecular formula C3H2BF3KNO B7888211 Potassium isoxazole-4-trifluoroborate

Potassium isoxazole-4-trifluoroborate

Cat. No.: B7888211
M. Wt: 174.96 g/mol
InChI Key: ZKDWITPXGRGRKB-UHFFFAOYSA-N
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Description

Potassium isoxazole-4-trifluoroborate () is a stable, crystalline organotrifluoroborate salt with the molecular formula C3H2BF3KNO and a molecular weight of 174.96 g/mol . This compound serves as a versatile and valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where it acts as a robust alternative to boronic acids. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in biologically active molecules. Research into isoxazole derivatives has demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The incorporation of the trifluoroborate group (BF3K) enhances the compound's stability, handling, and shelf-life compared to the corresponding boronic acid, making it a more convenient and reliable reagent for the synthesis of complex molecules. The specific molecular structure, represented by the SMILES notation [K+].F B- (F)C1=CON=C1, provides a handle for further functionalization at the 4-position of the heterocyclic ring . As such, this reagent is instrumental in the exploration and development of new heterocyclic compounds, agrochemicals, and potential pharmaceutical agents. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

potassium;trifluoro(1,2-oxazol-4-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BF3NO.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDWITPXGRGRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CON=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peroxide-Mediated Oxidation of Isoxazole Precursors

Patent CN104262279A outlines a two-step oxidation process to convert cyclopropyl isoxazole intermediates into potassium isoxazole-4-trifluoroborate. The first step employs peroxy organic acids (e.g., peracetic acid) at –30°C to 50°C to generate a highly purified isoxazole humulone intermediate (M343). The second step uses hydrogen peroxide donors (e.g., H₂O₂) in the presence of organic or mineral acids to introduce the sulfonyloxy group, yielding the final product.

Critical Parameters:

  • Temperature control : Reactions below –10°C minimize side reactions but risk oxidant accumulation, leading to thermal runaway upon heating.

  • Oxidant stoichiometry : Excess H₂O₂ (10 equiv) achieves 98% conversion at room temperature, as demonstrated in RSC studies.

Table 1 : Impact of H₂O₂ Equivalents on Reaction Conversion

H₂O₂ (equiv)Temperature (°C)Conversion (%)
12536
32571
52593
102598

Trifluoroboration Techniques

Boron Trifluoride Etherate Complexation

The Sigma-Aldrich product page for this compound (CAS 2306257-53-2) indicates that trifluoroboration typically involves reacting isoxazole-4-boronic acid with BF₃·OEt₂ in anhydrous conditions. Subsequent potassium hydroxide treatment precipitates the trifluoroborate salt.

Purification Protocol:

  • Solvent extraction : Crude product is dissolved in methylene chloride and washed with water (≥2×).

  • Recrystallization : Ethanol is used to isolate crystals with ≥96% purity.

Fluorination Methods

Electrophilic Fluorination with Selectfluor™

Durham University researchers developed a one-pot fluorination method using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This approach introduces fluorine atoms at the 4-position of the isoxazole ring, bypassing the need for pre-functionalized intermediates.

Reaction Conditions :

  • Solvent : Acetonitrile/water (3:1 v/v)

  • Temperature : 0°C to room temperature

  • Yield : 65–78% after column chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium isoxazole-4-trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoxazole-4-trifluoroborate derivatives.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole-4-trifluoroborate derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted isoxazole compounds.

Scientific Research Applications

Cross-Coupling Reactions

Potassium isoxazole-4-trifluoroborate has been effectively utilized in cross-coupling reactions to form carbon-carbon bonds. The compound serves as a nucleophile in reactions with electrophilic partners such as aryl halides and triflates. For instance, it has been reported that potassium trifluoroborates can facilitate the formation of substituted purines, which are crucial in medicinal chemistry due to their biological activity .

Table 1: Cross-Coupling Reactions Using this compound

Reaction TypeElectrophile TypeConditionsYield (%)
Suzuki-Miyaura CouplingAryl BromidesPd(OAc)₂, K₃PO₄, Toluene/H₂OUp to 90%
Rh-Catalyzed AdditionAlkenesRh catalyst, KHF₂High yield
Coupling with HalopurinesHalopurinesPd(OAc)₂, Microwave conditionsGood yield

Synthesis of Bioactive Compounds

The compound has also found applications in synthesizing various bioactive molecules. For example, it has been employed to create derivatives of immunomodulatory imide drugs through efficient coupling reactions that maintain the integrity of sensitive functional groups within the target molecules . The ability to perform these reactions under mild conditions is particularly advantageous for preserving complex structures.

Case Study: Antitubercular Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Mycobacterium tuberculosis. In a high-throughput screening campaign, compounds derived from this boron reagent were identified as promising candidates with significant antitubercular activity . The screening involved assessing over 150,000 compounds for their ability to inhibit the polyketide synthase 13 (Pks13) enzyme, which is essential for mycobacterial survival.

Case Study: Synthesis of Heterocycles

Another notable application involves the synthesis of heterocyclic compounds using this compound. In one study, researchers successfully utilized this boron reagent in a Huisgen reaction to form 1,3,4-oxadiazoles, which are prevalent in biologically active molecules . This method demonstrated improved yields and reaction conditions compared to traditional approaches.

Mechanism of Action

The mechanism of action of potassium isoxazole-4-trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a suitable substrate. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the isoxazole-4-trifluoroborate moiety to the palladium catalyst. This process involves several steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The isoxazole-4-trifluoroborate group is transferred from this compound to the palladium-aryl complex.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and applications of potassium trifluoroborates are highly dependent on substituents attached to the boron center. Key structural analogs include:

Compound Substituents CAS Number Purity Molecular Formula
Potassium isoxazole-4-trifluoroborate Unsubstituted isoxazole 2306257-53-2 96% C₃H₂BF₃KNO
Potassium 3,5-dimethylisoxazole-4-trifluoroborate Methyl groups at 3,5-positions 1111732-84-3 98% C₅H₆BF₃KNO
Potassium (4-propoxyphenyl)trifluoroborate 4-propoxyphenyl group 850623-60-8 >95% C₉H₁₁BF₃KO
Potassium N-Boc-aminomethyltrifluoroborate N-Boc-protected aminomethyl group N/A ≤100% C₆H₁₂BF₃KNO₂
  • Electron-Donating vs. Electron-Withdrawing Groups: The unsubstituted isoxazole in this compound offers moderate electron-withdrawing effects, enhancing oxidative stability but requiring stronger bases (e.g., Cs₂CO₃) for coupling reactions . Methyl groups in the 3,5-positions () increase steric bulk, slowing transmetalation kinetics but improving shelf life due to reduced moisture sensitivity . Alkoxy-substituted analogs (e.g., 4-propoxyphenyl, ) exhibit enhanced solubility in organic solvents, facilitating reactions in non-polar media .

Purity and Stability

  • Purity : Commercial samples of this compound typically achieve 96% purity (), slightly lower than methyl-substituted analogs (98%, ), likely due to residual salts from synthesis .
  • Stability :
    • The unsubstituted isoxazole derivative is hygroscopic, requiring storage under inert gas, whereas methylated analogs () are less moisture-sensitive .
    • Aryl-substituted trifluoroborates (e.g., 4-propoxyphenyl, ) demonstrate superior thermal stability (decomposition >200°C) compared to heterocyclic analogs (<150°C) .

Biological Activity

Potassium isoxazole-4-trifluoroborate is a versatile compound primarily utilized in organic synthesis, particularly in cross-coupling reactions. Its biological activity is gaining attention due to its potential applications in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The mechanism involves three key steps:

  • Oxidative Addition : The palladium catalyst reacts with an aryl halide to form a palladium-aryl complex.
  • Transmetalation : The isoxazole-4-trifluoroborate group transfers to the palladium-aryl complex.
  • Reductive Elimination : The desired product forms, regenerating the palladium catalyst.

Cytotoxicity and Anticancer Activity

Recent studies have investigated the cytotoxic effects of various isoxazole derivatives, including this compound, on human cancer cell lines. Notably:

  • Cytotoxic Effects : Compounds derived from isoxazoles demonstrated significant cytotoxicity against human promyelocytic leukemia cell lines (HL-60). Isoxazoles (3) and (6) exhibited IC50 values ranging from 86 to 755 μM, indicating their potential as anticancer agents .
  • Mechanisms of Action : Isoxazole (3) was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest. Conversely, isoxazole (6) primarily induced cell cycle arrest .

Inhibition of Enzymatic Activity

Isoxazole derivatives have been evaluated for their inhibitory effects on various enzymes:

  • CYP17A1 Inhibition : A study demonstrated that certain isoxazoles moderately inhibited CYP17A1 activity, which is crucial for steroidogenesis. The maximum inhibition observed was linked to specific structural modifications within the isoxazole framework .
CompoundCYP17A1 Inhibition (%)
41a11% at 50 µM
41fModerate

This inhibition profile suggests that modifications to the isoxazole structure can enhance selectivity and potency against this enzyme.

Case Study 1: Anticancer Properties

In a study evaluating new isoxazole derivatives, researchers found that specific compounds significantly affected gene expression related to apoptosis and cell cycle regulation. The results indicated that these compounds could serve as potential leads for developing novel anticancer therapies.

Case Study 2: Drug Development

Research focused on synthesizing new isoxazolyl steroids revealed that certain derivatives exhibited promising biological activities, including selective inhibition of CYP enzymes relevant in drug metabolism. This highlights the potential of this compound in designing drugs with improved pharmacokinetic profiles .

Q & A

Q. What are the established synthetic routes for Potassium Isoxazole-4-Trifluoroborate, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or metal-mediated cross-coupling. A common method involves reacting isoxazole derivatives with potassium trifluoroborate salts under anhydrous conditions. For example, potassium alkoxymethyltrifluoroborates are prepared using bromomethyl precursors and KHF₂ . Yield optimization requires controlled temperature (0–25°C), inert atmospheres, and moisture-free solvents (e.g., THF or DMF). Impurities often arise from hydrolysis, necessitating rigorous drying of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm trifluoroborate integrity (δ ≈ -135 to -150 ppm for BF₃⁻) .
  • ¹H/¹³C NMR : To verify isoxazole ring substitution patterns and boron bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .
  • X-ray Diffraction : For crystal structure analysis, critical for confirming stereochemistry in coordination complexes .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Store under argon or nitrogen at -20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF) for handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling?

The trifluoroborate group acts as a stable borate source, undergoing transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄). The isoxazole ring’s electron-withdrawing properties enhance boron’s electrophilicity, accelerating oxidative addition. Key steps include:

  • Base-assisted activation : K₂CO₃ or CsF deprotonates the borate, forming a reactive intermediate .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve catalyst turnover .

Q. How can coupling efficiency be optimized when using sterically hindered aryl chlorides?

Challenges include slow transmetallation and catalyst poisoning. Strategies:

  • Catalyst selection : Bulky ligands (e.g., SPhos) reduce steric hindrance .
  • Elevated temperatures : 80–100°C in microwave-assisted reactions improve kinetics .
  • Additives : Tetrabutylammonium bromide (TBAB) enhances solubility of aryl chlorides .

Q. How should researchers address contradictions in reported catalytic efficiencies for similar trifluoroborates?

Discrepancies often stem from:

  • Substrate electronic effects : Electron-deficient aryl halides react faster but may deactivate catalysts .
  • Impurity profiles : Residual moisture or oxygen in solvents reduces yield reproducibility .
  • Catalyst batch variability : Use ICP-MS to verify Pd content and ligand ratios .

Q. What role does this compound play in synthesizing bioactive molecules?

The isoxazole moiety is prevalent in antimicrobial and anticancer agents. This compound enables modular construction of heterocyclic cores via cross-coupling, as seen in analogs of COX-2 inhibitors .

Q. Can computational models predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates transition-state energies for transmetallation, guiding ligand design. Molecular dynamics (MD) simulations model solvent interactions, aiding in solvent selection for challenging substrates .

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